3-(1-Aminocyclobutyl)benzonitrile
Description
3-(1-Aminocyclobutyl)benzonitrile (CAS: 1260670-15-2) is a benzonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It features a cyclobutylamine substituent at the meta position of the benzonitrile core. Its structural uniqueness lies in the strained cyclobutyl ring, which may confer distinct physicochemical and biological properties compared to linear or less-rigid analogs.
Properties
CAS No. |
1260670-15-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 |
IUPAC Name |
3-(1-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11(13)5-2-6-11/h1,3-4,7H,2,5-6,13H2 |
InChI Key |
WCFJXBIEYYVHNA-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3-(1-Aminocyclobutyl)benzonitrile and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type/Position | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₂N₂ | 172.23 | Cyclobutylamine (meta) | High purity (≥97%), life sciences |
| 3-(Aminomethyl)benzonitrile | C₈H₈N₂ | 132.16 | Aminomethyl (meta) | Reactivity in synthesis |
| 4-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.16 | Amino, methyl (para-methyl, meta-amino) | Storage stability |
| 3-(Ferrocenylmethylamino)benzonitrile | C₁₈H₁₇FeN₂ | 329.19 | Ferrocenylmethylamino (meta) | Electrochemical probes |
| 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile | C₁₄H₁₀N₃ | 220.25 | Benzimidazole methyl (meta) | IDO1 inhibitor (IC₅₀ < 1 µM) |
| 3-(1-Aminoethyl)benzonitrile | C₉H₁₀N₂ | 146.19 | Aminoethyl (meta) | Irritant (Xi hazard code) |
Key Observations:
Substituent Rigidity: The cyclobutyl group in the target compound introduces steric strain and conformational rigidity, which may enhance binding specificity in biological targets compared to flexible substituents like ethyl or aminomethyl groups .
Functional Group Diversity: Benzimidazole derivatives (e.g., 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile) exhibit potent enzyme inhibition (IDO1), suggesting that the target compound’s cyclobutyl group could be optimized for similar therapeutic roles . Ferrocene-containing analogs (e.g., 3-(Ferrocenylmethylamino)benzonitrile) demonstrate redox activity, highlighting how substituent choice dictates application (e.g., catalysis vs. pharmacology) .
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